molecular formula C12H17N B1456952 5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine CAS No. 22991-42-0

5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Cat. No. B1456952
CAS RN: 22991-42-0
M. Wt: 175.27 g/mol
InChI Key: NRSCJWAKHJNQEP-UHFFFAOYSA-N
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Description

“1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone” is a cyclic urea and used as a polar aprotic organic solvent . It is also used in the N-alkylation of chiral and O-alkylation of aldoses .


Synthesis Analysis

This compound can be used as a solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .


Molecular Structure Analysis

The molecular formula of “1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone” is C6H12N2O . The molecular weight is 128.17 .


Chemical Reactions Analysis

“1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone” can be used as a solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone” include a boiling point of 146 °C/44 mmHg, a density of 1.06 g/mL at 25 °C, and a refractive index n20/D of 1.488 .

Scientific Research Applications

Synthesis and Structural Analysis

A pivotal study by Soldatenkov et al. (2012) elaborates on the synthesis and molecular structure of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives. This research provides insights into the rearrangement of 1,2,3,4-tetrahydroisoquinolinium quaternary salts, highlighting the conversion of these salts into tetrahydro-3-benzazepines through Stevens rearrangement. The study also details the structural analysis of these compounds using X-ray diffraction, establishing a foundation for understanding the chemical behavior and potential applications of such benzazepine derivatives (Soldatenkov et al., 2012).

Potential Antiparasitic Activity

Macías et al. (2016) explore tetrahydro-1-benzazepines as promising antiparasitic agents against chagas disease and leishmaniasis. Their study emphasizes the structural characteristics of epoxy-1-benzazepines and 1-benzazepin-4-ols, revealing variations in crystalline structures that could influence the efficacy of these compounds as antiparasitic drugs. This research underlines the importance of structural analysis in drug development, especially for treating neglected tropical diseases (Macías et al., 2016).

Enantioselective Synthesis for Drug Metabolites

Matsubara et al. (2000) focus on the enantioselective synthesis of metabolites of the vasopressin V2 receptor antagonist OPC-31260. Their study demonstrates the synthesis of optical isomers of this compound and its metabolites, offering a methodological approach for producing stereoselective compounds. Such research is crucial for understanding the pharmacokinetics and pharmacodynamics of drug metabolites, potentially leading to the development of more effective and safer pharmaceutical agents (Matsubara et al., 2000).

Solid-phase Synthesis for GPCR-targeted Libraries

Boeglin et al. (2007) developed a solid-phase strategy for synthesizing di- and trisubstituted benzazepine derivatives, efficiently creating GPCR-targeted scaffolds. This approach facilitates the rapid generation of compound libraries for drug discovery, emphasizing the versatility and potential of benzazepine derivatives in medicinal chemistry (Boeglin et al., 2007).

Safety And Hazards

“1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone” is considered hazardous. It is harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility .

Future Directions

“1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone” can be used as a versatile solvent in N-alkylation of amines, O-alkylation of aldoses, and in the synthesis of poly (aryl ethers) .

properties

IUPAC Name

5,5-dimethyl-1,2,3,4-tetrahydro-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-12(2)8-5-9-13-11-7-4-3-6-10(11)12/h3-4,6-7,13H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSCJWAKHJNQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Synthesis routes and methods I

Procedure details

A mixture of 4-methyl-1-(phenylamino)-pentan-3-ol (22 g, 0.11 mol) in 98% H2SO4 (250 mL) was stirred at 50° C. for 30 min. The reaction mixture was poured into ice-water basified with sat. NaOH solution to pH 8 and extracted with CH2Cl2. The combined organic phases were washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography (petroleum ether) to afford 5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a brown oil (1.5 g, 8%).
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22 g
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reactant
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250 mL
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ice water
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Synthesis routes and methods II

Procedure details

5,5-Dimethyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (1.5 g, 8.0 mmol) was dissolved into THF (20 ml) and cooled down to 0° C. LAH (0.5 g 60% in oil, 13 mmol) was added in portions. The reaction was heated to reflux for 2 h. TLC showed a new spot alongside staring lactam. Another 360 mg of LAH was added and the mixture was heated for 2 h. H2O was added until sizzling stopped followed by 2N NaOH. Stirred for 15 min at RT. Na2SO4 (3.8 g) was added and the mixture was stirred for 15 min followed by filtration over Celite®. Diluted with EtOAc and washed with H2O, dried (MgSO4), filtered and concentrated to give 5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine.
Quantity
1.5 g
Type
reactant
Reaction Step One
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20 mL
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0.5 g
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reactant
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[Compound]
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lactam
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0 (± 1) mol
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reactant
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360 mg
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reactant
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3.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Reactant of Route 2
5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Reactant of Route 3
5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Reactant of Route 4
5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Reactant of Route 5
5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Reactant of Route 6
5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine

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